1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is an organic compound characterized by its unique structure, which includes an indazole ring and a boronic acid functional group. The compound has the molecular formula and a molecular weight of approximately 258.12 g/mol. It is classified as a boronic acid ester, specifically designed for research applications in organic synthesis and medicinal chemistry .
These reactions highlight its utility in constructing complex organic molecules .
While specific biological activities of 1-methyl-1H-indazol-3-ylboronic acid pinacol ester are not extensively documented, compounds with similar structures often exhibit significant biological properties. Boronic acids are known to interact with biomolecules, potentially affecting enzyme activity and cellular signaling pathways. Investigations into the biological implications of this compound may reveal its potential as a therapeutic agent or in drug development .
The synthesis of 1-methyl-1H-indazol-3-ylboronic acid pinacol ester generally involves:
These methods can vary based on the desired yield and purity of the final product .
1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is primarily used in:
Interaction studies involving 1-methyl-1H-indazol-3-ylboronic acid pinacol ester typically focus on its reactivity with various substrates in synthetic chemistry. Additionally, studies may explore how it interacts with biological targets, particularly enzymes that recognize boronic acids. Understanding these interactions is crucial for evaluating its potential therapeutic applications .
Several compounds share structural features or functional groups with 1-methyl-1H-indazol-3-ylboronic acid pinacol ester. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Methylindazole | Indazole ring | Lacks the boronic acid functionality |
3-Bromoindazole | Indazole ring with bromine substituent | Used in electrophilic substitution reactions |
Phenylboronic Acid | Simple boronic acid | Commonly used in Suzuki coupling |
The uniqueness of 1-methyl-1H-indazol-3-ylboronic acid pinacol ester lies in its combination of an indazole structure with a pinacol ester, which enhances its reactivity and potential applications in both organic synthesis and medicinal chemistry .
The systematic nomenclature of 1-methyl-1H-indazol-3-ylboronic acid pinacol ester follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. The molecular formula C14H19BN2O2 reflects the presence of fourteen carbon atoms, nineteen hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 258.13 grams per mole. Alternative systematic names include 1-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)INDAZOLE and MFCD13182067, which represents its Chemical Abstracts Service registry identifier.
The structural architecture of this compound features an indazole core, which consists of a benzene ring fused to a pyrazole ring, with a methyl substituent attached to the nitrogen atom at position 1 of the indazole system. The boronic acid functionality is protected by a pinacol ester group, specifically a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system attached at the 3-position of the indazole framework. This structural arrangement creates a molecule with distinct electronic properties, where the electron-rich indazole system can participate in various aromatic substitution reactions while the boronic ester moiety serves as a nucleophilic coupling partner in transition metal-catalyzed processes.
The three-dimensional molecular geometry exhibits specific spatial relationships between functional groups that influence reactivity patterns. The indazole ring system adopts a planar configuration, while the pinacol ester group introduces tetrahedral geometry around the boron center. These structural features contribute to the compound's stability under ambient conditions while maintaining reactivity under appropriate catalytic conditions. The SMILES notation CC1(C)C(C)(C)OB(C2=NN(C)C3=C2C=CC=C3)O1 provides a linear representation of the molecular connectivity.
The development of boronic acid chemistry traces back to Edward Frankland's pioneering work in 1860, when he first synthesized and isolated a boronic acid through the reaction of diethylzinc with triethyl borate, followed by oxidation to yield ethylboronic acid. This foundational discovery established the groundwork for modern organoboron chemistry, though practical applications remained limited for over a century due to challenges in synthesis, purification, and handling of these compounds. The historical progression of boronic acid research accelerated significantly during the mid-20th century as chemists recognized the unique properties of boron-containing compounds and their potential applications in organic synthesis.
The evolution from simple boronic acids to sophisticated boronic esters represented a critical advancement in the field, addressing fundamental limitations of the parent boronic acids including their polar nature, tendency toward hydrolysis, and difficulties in purification. Pinacol esters emerged as the dominant protecting group for boronic acids during the 1970s and 1980s, offering enhanced stability, improved handling characteristics, and compatibility with a broad range of reaction conditions. This protective strategy enabled the development of more complex boronic acid derivatives, including heterocyclic variants like indazole-containing compounds.
The specific development of indazole boronic acid derivatives gained momentum in the early 2000s as pharmaceutical and materials science applications demanded increasingly sophisticated building blocks. Research groups began systematically exploring protected indazolylboronic esters, recognizing their potential as versatile intermediates in the synthesis of biologically active compounds. The synthesis methodology for these compounds evolved from simple halogen-boron exchange reactions to more sophisticated approaches involving transition metal-catalyzed borylation procedures. Contemporary synthetic methods now enable efficient preparation of diverse indazole boronic esters, including the 1-methyl-3-substituted variant, through optimized reaction conditions that minimize side reactions and maximize yields.
The applications of 1-methyl-1H-indazol-3-ylboronic acid pinacol ester in synthetic organic chemistry encompass several major areas, with transition metal-catalyzed cross-coupling reactions representing the most significant application domain. The compound serves as an exemplary nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, where it undergoes transmetalation with palladium complexes to form new carbon-carbon bonds with exceptional efficiency. These coupling reactions enable the construction of complex molecular architectures containing indazole frameworks, which are prevalent in pharmaceutical compounds and advanced materials.
Recent mechanistic investigations have revealed that boronic esters like this compound can participate directly in transmetalation processes without requiring prior hydrolysis to the corresponding boronic acid. This discovery has significant implications for reaction design and optimization, as it demonstrates that the pinacol ester group does not merely serve as a protecting group but actively participates in the reaction mechanism. The direct transmetalation pathway often provides enhanced reaction rates and improved selectivity compared to traditional approaches involving boronic acid intermediates.
The compound finds extensive application in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules containing indazole scaffolds. Pharmaceutical companies have employed similar boronic ester building blocks in the late-stage synthesis of active pharmaceutical ingredients, including kinase inhibitors and other therapeutic agents. The ability to introduce the indazole moiety through reliable cross-coupling methodology has accelerated drug discovery programs and enabled the exploration of novel chemical space in medicinal chemistry.
Application Area | Specific Use | Key Advantages | Representative Reactions |
---|---|---|---|
Cross-coupling Chemistry | Suzuki-Miyaura reactions | High functional group tolerance, mild conditions | Aryl halide coupling, heterocycle synthesis |
Pharmaceutical Synthesis | Drug intermediate preparation | Scalable methodology, reliable yields | Kinase inhibitor synthesis, bioactive compound construction |
Materials Science | Polymer synthesis | Controlled molecular architecture | Conjugated polymer formation, functional material development |
Methodology Development | New reaction discovery | Unique reactivity profile | Novel coupling protocols, mechanistic studies |
Beyond traditional cross-coupling applications, the compound has emerged as a valuable substrate for hydroxydeboronation reactions, where treatment with hydrogen peroxide converts the boronic ester to the corresponding hydroxyl-substituted indazole. This transformation provides access to hydroxyindazole libraries that serve as important pharmacophores in drug discovery. The compound also participates in various other transformations including oxidative coupling reactions, metal-catalyzed functionalization processes, and multi-component coupling sequences that enable rapid assembly of complex molecular structures.
The crystal structure of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester reveals a trigonal planar geometry around the boron center, which is characteristic of boronic acid pinacol esters [1] [2]. The compound crystallizes with the molecular formula C14H19BN2O2 and a molecular weight of 258.13 g/mol [3] [1]. The Chemical Abstract Service number is 1627722-97-7, and it is catalogued under the Material Data Library number MFCD13182067 [3] [4].
The molecular structure features an indazole ring system substituted at the 1-position with a methyl group and at the 3-position with the pinacol boronic ester moiety. The Simplified Molecular Input Line Entry System notation is Cn1ncc2c(cccc12)B3OC(C)(C)C(C)(C)O3 [3] [4]. The boron-oxygen bond lengths in pinacol boronic esters typically range from 1.31-1.35 Å, with the dioxaborolane unit maintaining near planarity [5] [6]. This planarity is crucial for minimizing steric interactions, as computational studies have demonstrated that the pinacol boronic ester group has a remarkably small steric footprint despite containing two adjacent quaternary carbon atoms [2] [7].
Molecular packing analysis of related indazole boronic esters shows that these compounds typically form intermolecular hydrogen bonding networks involving the nitrogen atoms of the indazole ring. The solid-state structure is stabilized through weak van der Waals interactions between the pinacol groups and aromatic π-π stacking interactions between indazole rings [8]. The crystal packing is influenced by the planar oxygen-boron-oxygen motif, which allows for efficient space filling while maintaining structural integrity [9] [2].
Infrared spectroscopy of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester exhibits characteristic absorption bands that can be used for structural identification and purity assessment. The carbon-boron stretching vibrations appear around 1,350 cm⁻¹, which is typical for boronic ester compounds . The indazole ring vibrations show characteristic patterns in the fingerprint region between 800-1600 cm⁻¹, with carbon-nitrogen stretching modes appearing around 1,400-1,500 cm⁻¹ [8].
The pinacol group contributions to the vibrational spectrum include carbon-hydrogen stretching vibrations of the methyl groups at approximately 2,900-3,000 cm⁻¹ and carbon-carbon stretching modes around 1,200-1,300 cm⁻¹ [11]. Boron-oxygen stretching vibrations typically appear in the range of 1,300-1,400 cm⁻¹, while the cyclic dioxaborolane ring breathing modes contribute to absorptions around 900-1,100 cm⁻¹ [11] [12].
Theoretical modeling using density functional theory calculations has been extensively applied to boronic ester systems to understand their electronic structure and vibrational properties [13] [14] [15]. Time-dependent density functional theory studies predict that the lowest energy electronic transitions involve electron transfer from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, primarily localized on the indazole ring system [13] [16]. Computational predictions using the B3LYP/6-31G(d,p) method typically underestimate experimental excitation wavelengths by 0.1-0.5 eV, which is within the expected accuracy range for this theoretical approach [13] [16].
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared inactive. The carbon-carbon stretching modes of the indazole ring are typically enhanced in Raman spectra, appearing around 1,500-1,600 cm⁻¹ [8]. Boron-oxygen symmetric stretching contributes to strong Raman bands around 1,350 cm⁻¹, while ring deformation modes of the pinacol group appear in the 400-800 cm⁻¹ region [11].
The thermal stability of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester has been evaluated through thermogravimetric analysis, revealing decomposition onset temperatures around 100-114°C, which is consistent with other boronic acid pinacol esters [12]. The thermal decomposition occurs through multiple pathways, with the initial step typically involving loss of the pinacol group through elimination reactions [17] [18].
Thermal decomposition pathways for boronic acid pinacol esters generally proceed via carbon-oxygen bond cleavage in the dioxaborolane ring, leading to formation of the corresponding boronic acid and pinacol or its derivatives [19] [18]. At elevated temperatures above 200°C, protodeboronation becomes significant, resulting in loss of the boronic acid functionality and formation of the parent indazole compound [17] [20].
Thermogravimetric analysis data shows that the compound exhibits good thermal stability up to approximately 100°C, making it suitable for most synthetic applications and storage conditions [17] . The first weight loss event typically corresponds to 25-30% mass loss, consistent with elimination of the pinacol moiety [18]. Differential scanning calorimetry reveals exothermic decomposition processes beginning around 150-200°C, indicating the onset of more extensive molecular breakdown [12].
Kinetic analysis of thermal decomposition suggests first-order kinetics for the initial pinacol elimination step, with activation energies ranging from 120-150 kJ/mol, which is typical for cyclic boronic esters [18] [21]. The decomposition products include pinacol, the corresponding boronic acid, and at higher temperatures, the deborylated indazole compound [17] [18]. Mass spectrometry analysis of thermal decomposition products confirms these pathways and provides insight into the mechanistic details of the degradation process.
The solubility profile of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester varies significantly depending on solvent polarity and hydrogen bonding capability. Phenylboronic acid pinacol esters generally show better solubility than their corresponding boronic acids in all tested organic solvents, with differences between solvents being relatively small for pinacol esters compared to other boronic ester types [22] [23].
Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide excellent solubility for boronic acid pinacol esters, with concentrations exceeding 200 mg/mL achievable in some cases [24] [25]. Moderately polar solvents including tetrahydrofuran and acetone offer moderate to good solubility, typically in the range of 10-50 mg/mL [22] [26]. Chloroform demonstrates limited to moderate solubility for most boronic esters, while non-polar solvents such as hexane and heptane show poor solubility [26] [27].
Stability considerations in various solvents reveal that aqueous solutions pose the greatest risk for hydrolysis of the boronic ester bond, with the compound being only slightly soluble in water but susceptible to degradation upon prolonged exposure [28] [29]. Polar protic solvents such as methanol and ethanol can induce transesterification reactions, potentially leading to formation of new boronic ester species [21] [30]. However, under normal storage and reaction conditions, the compound remains stable in these solvents for reasonable time periods.
Solvent effects on stability show that non-polar and moderately polar aprotic solvents provide the best stability profile for long-term storage and synthetic applications [31] [32]. Moisture sensitivity requires careful handling, with storage under inert atmosphere recommended for extended periods [17] [33]. Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures, but this must be balanced against thermal decomposition risks above 100°C [12].